molecular formula C12H20N2O3 B1529846 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 926659-01-0

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B1529846
CAS No.: 926659-01-0
M. Wt: 240.3 g/mol
InChI Key: VCOYCEBPHSEGPA-UHFFFAOYSA-N
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Description

3-Boc-7-oxo-3,9-diazabicyclo[331]nonane is a chemical compound with the molecular formula C12H20N2O3 It is a bicyclic structure containing a diazabicyclo nonane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a ketone functional group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane typically involves the following steps:

    Formation of the Diazabicyclo Nonane Core: The core structure can be synthesized through a series of cyclization reactions starting from simple amine precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually achieved by reacting the diazabicyclo nonane core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation to Form the Ketone: The ketone functional group at the 7-position is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation states.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines and their derivatives

Scientific Research Applications

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. This modulation can enhance cognitive functions and has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: A similar compound without the Boc protecting group and ketone functional group.

    9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A related compound with an oxygen atom in the bicyclic structure.

Uniqueness

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is unique due to the presence of both the Boc protecting group and the ketone functional group, which provide distinct chemical reactivity and potential for diverse applications. The Boc group offers protection during synthetic transformations, while the ketone group allows for further functionalization through oxidation and reduction reactions.

Properties

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYCEBPHSEGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9-Benzyl-7-oxo-3,9-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (16.6 g, 50.5 mmol) was dissolved in methanol (40 mL) and added to a suspension of palladium hydroxide (1 g) in methanol (10 mL) in a Parr bottle. The Parr bottle was filled with hydrogen (40 psi) and evacuated three times. The Parr bottle was refilled with hydrogen (40 psi) and shook for 48 h. The suspension was filtered through Celite and concentrated under vacuum to give 12.1 g (quantitative yield) of 7-oxo-3,9-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester as a yellow oil. Retention time (min)=0.531, method [1], MS(ESI) 481.3 (2M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
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